PNU-74654 is a small molecule identified as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. [, , , , , , , , , , , , , , , ] This pathway plays a crucial role in cellular processes such as cell proliferation, differentiation, and apoptosis, and its dysregulation has been implicated in various diseases, including cancer. [, , , , , , , , , , , , , , , ] PNU-74654 specifically targets the interaction between β-catenin and TCF4, disrupting the formation of the β-catenin/TCF complex and inhibiting downstream Wnt signaling. [, , , ]
PNU-74654 was initially developed as a small molecule inhibitor targeting the interaction between β-catenin and T-cell factor 4 (Tcf4), with a dissociation constant (KD50) of approximately 450 nM . It belongs to the class of compounds that modulate Wnt signaling, which is implicated in numerous cancers, including pancreatic ductal adenocarcinoma and breast cancer . The compound's chemical structure is associated with its classification as a beta-catenin/Tcf interaction inhibitor.
The synthesis of PNU-74654 involves several steps typical for organic compounds targeting protein-protein interactions. While specific synthetic routes are not extensively detailed in the available literature, general methods for synthesizing similar compounds often include:
Detailed synthetic routes are often proprietary and not disclosed in public literature, necessitating further investigation through patent databases or specialized chemical synthesis publications.
PNU-74654 has a defined molecular structure characterized by its ability to interact specifically with β-catenin. The molecular formula and structure reveal functional groups that facilitate binding to the target protein:
The structural analysis indicates the presence of aromatic rings and nitrogen-containing moieties that contribute to its biological activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography could provide insights into the three-dimensional conformation of PNU-74654 when bound to β-catenin.
PNU-74654 primarily participates in biochemical reactions within cellular environments rather than traditional chemical reactions seen in organic chemistry. Its main reaction involves:
These interactions highlight its potential as a therapeutic agent in combination therapies.
The mechanism of action for PNU-74654 centers around its inhibition of the Wnt/β-catenin signaling pathway:
Studies indicate that this mechanism can enhance the effects of other chemotherapeutic agents by targeting multiple pathways involved in cancer progression.
PNU-74654 exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate formulations for biological studies and therapeutic applications.
PNU-74654 has significant potential applications in scientific research and clinical settings:
PNU-74654 (2-Phenoxybenzoic acid-[(5-methyl-2-furanyl)methylene]hydrazide) is a small-molecule inhibitor targeting the canonical Wnt/β-catenin pathway. It binds directly to β-catenin at a key interaction surface (KD = 450 nM), specifically disrupting its association with T-cell factor 4 (TCF4) in the nucleus [2] [10]. This binding occurs at the K435 and R469 residues of β-catenin—a "hot spot" for protein-protein interactions—preventing the formation of the β-catenin/TCF4 transcriptional complex [6] [10]. Consequently, PNU-74654 suppresses the transcription of Wnt target genes (e.g., c-Myc, cyclin D1, VEGF), which are critical for tumor proliferation, angiogenesis, and survival [2] [4]. In colorectal cancer (CRC) models, this inhibition reduces tumor growth and synergizes with 5-fluorouracil (5-FU) by attenuating chemoresistance pathways linked to Wnt hyperactivity [2].
Table 1: Key Molecular Interactions of PNU-74654
Target Protein | Binding Site | Functional Consequence | Experimental Evidence |
---|---|---|---|
β-catenin | K435/R469 residues | Disruption of β-catenin/TCF4 complex formation | Biophysical screening (KD = 450 nM) [10] |
TCF4 | β-catenin interface | Suppression of Wnt target gene transcription | Luciferase reporter assays (TOP-FLASH) [2] |
LRP5/6 | Indirect inhibition | Blockade of Wnt ligand-receptor signalosome | Proteome profiling in pancreatic cancer [3] |
Beyond Wnt inhibition, PNU-74654 suppresses NF-κB signaling, a pathway frequently co-activated with Wnt in aggressive cancers. In hepatocellular carcinoma (HCC), PNU-74654 downregulates phosphorylated p65 (a subunit of NF-κB) and inhibits nuclear translocation, reducing the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines that foster immunosuppressive microenvironments [8]. This crosstalk is mechanistically linked to Wnt through shared regulators like GSK3β. For instance, in non-small cell lung cancer (NSCLC), CENPM oncoprotein activates Wnt/β-catenin via CDC20/MYBL2, concurrently stimulating NF-κB to enhance survival [1]. PNU-74654 counteracts this by:
PNU-74654 triggers intrinsic apoptosis by downregulating anti-apoptotic proteins Bcl-xL and survivin, both transcriptional targets of β-catenin and NF-κB. In adrenocortical carcinoma (ACC) and HCC, treatment with PNU-74654:
Table 2: Apoptotic and Cell Cycle Effects of PNU-74654
Cancer Type | Anti-apoptotic Targets | Apoptotic Markers Induced | Functional Outcome |
---|---|---|---|
Hepatocellular (HCC) | Bcl-xL ↓, survivin ↓ | Caspase-3/7 ↑, PARP cleavage ↑ | 40–50% apoptosis at 150 μM [8] |
Adrenocortical (ACC) | STAR ↓, CYP21A2 ↓ | Sub-G1 population ↑ | Hormone secretion inhibited [9] |
Pancreatic | Cyclin E ↓, CDK2 ↓ | p27 ↑, Annexin V+ cells ↑ | G1/S arrest [3] |
PNU-74654 induces G1/S phase arrest by modulating cyclin-dependent kinases (CDKs) and checkpoint regulators. In pancreatic cancer cells (BxPC-3, MiaPaCa-2):
PNU-74654 reverses EMT by normalizing cadherin expression and suppressing EMT-transcription factors (EMT-TFs). In pancreatic cancer:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7